N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
CAS No.:
Cat. No.: VC14955105
Molecular Formula: C20H18FN3O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide -](/images/structure/VC14955105.png)
Specification
Molecular Formula | C20H18FN3O2 |
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Molecular Weight | 351.4 g/mol |
IUPAC Name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
Standard InChI | InChI=1S/C20H18FN3O2/c21-13-5-6-17-16(9-13)12(11-23-17)7-8-22-19(25)10-18-14-3-1-2-4-15(14)20(26)24-18/h1-6,9,11,18,23H,7-8,10H2,(H,22,25)(H,24,26) |
Standard InChI Key | QXFUKOOJIJKNLA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Introduction
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are frequently studied for their biological activity, including anti-inflammatory, anticancer, and enzyme-inhibitory properties. This article explores the chemical structure, synthesis, biological activities, and potential applications of this compound.
Synthesis
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves:
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Step 1: Preparation of the Indole Derivative
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Fluorination of indole at position 5 using electrophilic fluorinating agents.
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Introduction of an ethylamine side chain at position 3 via alkylation.
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Step 2: Coupling with Isoindolinone
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Reaction of the indole derivative with isoindolinone in the presence of coupling agents such as carbodiimides to form the acetamide bond.
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Biological Activities
Preliminary studies on compounds structurally similar to N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide suggest diverse biological activities:
4.1 Anticancer Potential
Indole derivatives are known for their anticancer properties due to their ability to interact with DNA and inhibit enzymes like topoisomerases. Isoindolinone moieties further enhance cytotoxic effects by stabilizing drug-target interactions.
4.2 Enzyme Inhibition
The compound's fluorinated indole structure may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), making it a potential anti-inflammatory agent.
4.3 Apoptosis Induction
Studies on related compounds indicate mechanisms involving caspase activation and PARP cleavage, leading to programmed cell death in cancer cells .
Research Applications
This compound holds promise in:
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Drug Development: As a lead molecule for anticancer and anti-inflammatory drugs.
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Molecular Docking Studies: To explore its binding affinity with biological targets like kinases or nuclear receptors.
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Pharmacokinetic Optimization: The fluorine atom enhances metabolic stability and bioavailability.
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